molecular formula C12H24OSi B13933408 tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane CAS No. 128176-28-3

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane

Cat. No.: B13933408
CAS No.: 128176-28-3
M. Wt: 212.40 g/mol
InChI Key: YBBKILIGWWHKJM-UHFFFAOYSA-N
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Description

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, making it stable at room temperature . This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane can be synthesized through a multi-step process starting from commercially available materials. One common method involves the reaction of hex-1-yne with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride . The reaction proceeds with good yield and selectivity, making it an efficient route for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in a variety of substituted derivatives.

Scientific Research Applications

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane involves its reactivity with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structural features allow it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(dimethyl)silyl chloride
  • tert-Butyl(dimethyl)silanol
  • tert-Butyl[(but-3-yn-1-yloxy)dimethylsilane

Uniqueness

tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane is unique due to its combination of a tert-butyl group, a hex-1-yn-3-yl group, and a dimethylsilane moiety. This unique structure imparts specific reactivity and stability, making it a valuable compound in various chemical applications .

Properties

CAS No.

128176-28-3

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-hex-1-yn-3-yloxy-dimethylsilane

InChI

InChI=1S/C12H24OSi/c1-8-10-11(9-2)13-14(6,7)12(3,4)5/h2,11H,8,10H2,1,3-7H3

InChI Key

YBBKILIGWWHKJM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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